molecular formula C19H30ClNO B5163867 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride

3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride

Cat. No.: B5163867
M. Wt: 323.9 g/mol
InChI Key: MXPBWNXOHSEBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Dibutylone, bk-DMBDB or bk-MMBDB. It belongs to the cathinone class of compounds and is structurally similar to other psychoactive substances such as amphetamines and MDMA.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, similar to other cathinone derivatives. It is thought to block the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
The effects of this compound on the body are not well documented. However, it is known to have stimulant properties and has been shown to increase heart rate and blood pressure. It may also cause euphoria, increased energy, and altered perception.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride has several advantages for use in lab experiments. It is a well-defined compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, its psychoactive properties may limit its use in certain experiments, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride. One potential area of research is the development of new cathinone derivatives with improved therapeutic properties. Another area of research is the study of the compound's effects on the brain and its potential for use in the treatment of neurological disorders. Additionally, research on the compound's pharmacokinetics and metabolism may provide valuable insights into its potential uses and limitations.

Synthesis Methods

The synthesis of 3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride involves the reaction of 4-ethylcyclohexanone with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with dimethylamine to form the final compound. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]-1-propanone hydrochloride has been used in scientific research as a reference standard for analytical purposes. It has also been used as a model compound to study the effects of cathinone derivatives on the central nervous system. The compound has been found to have stimulant properties and has been shown to increase dopamine and serotonin levels in the brain.

Properties

IUPAC Name

3-(dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO.ClH/c1-4-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19(21)13-14-20(2)3;/h9-12,15-16H,4-8,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBWNXOHSEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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